molecular formula C12H15NO3 B6334174 3-(1,3-Dihydro-2H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride CAS No. 1341572-55-1

3-(1,3-Dihydro-2H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride

Cat. No. B6334174
CAS RN: 1341572-55-1
M. Wt: 221.25 g/mol
InChI Key: ZXBGSDCURBCIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Dihydro-2H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride, also known as SB-203580, is an inhibitor of p38 MAPK (mitogen-activated protein kinase) that has been used in a variety of scientific research applications. It is a small molecule that has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

3-(1,3-Dihydro-2H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride has been used in a variety of scientific research applications. It has been used to study the role of p38 MAPK in a variety of cellular processes, including cell cycle progression, apoptosis, and inflammation. It has also been used to study the role of p38 MAPK in the development of diseases such as cancer, neurodegenerative diseases, and autoimmune disorders.

Mechanism of Action

3-(1,3-Dihydro-2H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride works by inhibiting the activity of p38 MAPK, an enzyme involved in the regulation of a variety of cellular processes. It binds to the ATP-binding pocket of p38 MAPK and prevents the enzyme from phosphorylating its target proteins. This inhibition of p38 MAPK activity leads to a variety of downstream effects, depending on the cell type and the context in which the inhibitor is used.
Biochemical and Physiological Effects
3-(1,3-Dihydro-2H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride has been found to have a variety of biochemical and physiological effects. In cells, it has been found to inhibit cell cycle progression, induce apoptosis, and modulate inflammation. In animal models, it has been found to reduce inflammation and improve the symptoms of certain diseases, such as cancer, neurodegenerative diseases, and autoimmune disorders.

Advantages and Limitations for Lab Experiments

The use of 3-(1,3-Dihydro-2H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride in lab experiments has a number of advantages and limitations. One advantage of using 3-(1,3-Dihydro-2H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride is that it is a small molecule, making it easier to work with than larger molecules. Additionally, it has been well-studied, making it easier to interpret the results of experiments. However, there are some limitations to using 3-(1,3-Dihydro-2H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride, such as its potential to induce off-target effects and its lack of specificity for certain cell types.

Future Directions

The use of 3-(1,3-Dihydro-2H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride in scientific research is likely to continue to grow in the future. One potential future direction for the use of 3-(1,3-Dihydro-2H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride is in the development of new drugs for the treatment of diseases such as cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, 3-(1,3-Dihydro-2H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride could be used to investigate the role of p38 MAPK in a variety of physiological processes, such as cell cycle progression, apoptosis, and inflammation. Finally, 3-(1,3-Dihydro-2H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride could be used to study the role of p38 MAPK in the development of drug resistance in cancer cells.

Synthesis Methods

3-(1,3-Dihydro-2H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride is synthesized via a multi-step synthetic route that involves the condensation of 2-methyl-2-hydroxypropanoic acid with 1,3-dihydro-2H-isoindol-2-yl bromide. This is followed by the addition of hydrochloric acid to form 3-(1,3-Dihydro-2H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride hydrochloride. The synthesis of 3-(1,3-Dihydro-2H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride is well-documented in the literature and has been used as a model for the synthesis of other p38 MAPK inhibitors.

properties

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)-2-hydroxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(16,11(14)15)8-13-6-9-4-2-3-5-10(9)7-13/h2-5,16H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBGSDCURBCIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2=CC=CC=C2C1)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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